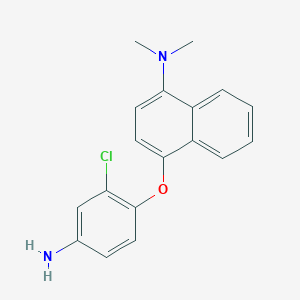
Dibutyl(diphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl(diphenyl)phosphanium chloride is a quaternary phosphonium salt, characterized by the presence of two butyl groups and two phenyl groups attached to a phosphorus atom, with a chloride ion as the counterion. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyl(diphenyl)phosphanium chloride can be synthesized through the reaction of dibutylphosphine with diphenylchlorophosphine in the presence of a suitable base. The reaction typically proceeds under mild conditions, with the base facilitating the removal of hydrogen chloride to form the desired phosphonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl(diphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Dibutyl(diphenyl)phosphanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of dibutyl(diphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form stable bonds with various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved include interactions with nucleophilic centers in organic molecules and coordination with metal ions in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Tributylphosphine: Known for its applications in organic synthesis and as a reducing agent.
Tetraphenylphosphonium chloride: Used in phase-transfer catalysis and as a reagent in organic synthesis.
Uniqueness
Dibutyl(diphenyl)phosphanium chloride is unique due to its specific combination of butyl and phenyl groups, which impart distinct steric and electronic properties. This makes it particularly useful in certain catalytic and synthetic applications where other phosphonium salts may not be as effective.
Eigenschaften
CAS-Nummer |
82867-58-1 |
|---|---|
Molekularformel |
C20H28ClP |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
dibutyl(diphenyl)phosphanium;chloride |
InChI |
InChI=1S/C20H28P.ClH/c1-3-5-17-21(18-6-4-2,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,3-6,17-18H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WNHNEOOYOXZCTO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[P+](CCCC)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


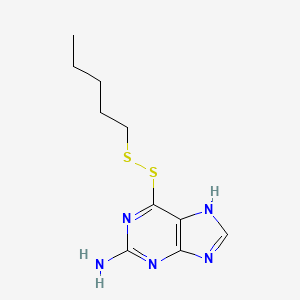

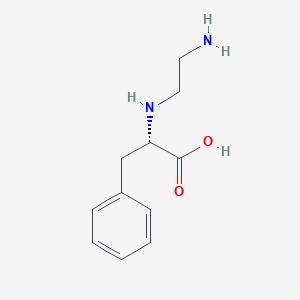

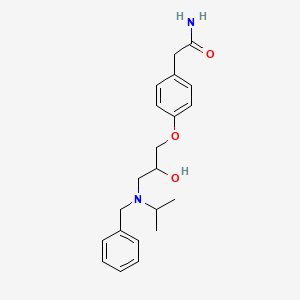

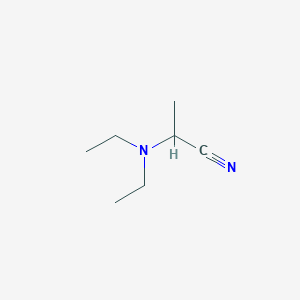
![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)

![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)
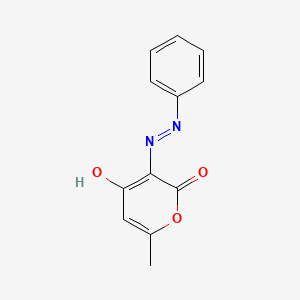
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
